molecular formula C25H33FN2O2 B11556432 4-(decyloxy)-N'-[(1Z)-1-(4-fluorophenyl)ethylidene]benzohydrazide

4-(decyloxy)-N'-[(1Z)-1-(4-fluorophenyl)ethylidene]benzohydrazide

Cat. No.: B11556432
M. Wt: 412.5 g/mol
InChI Key: QKFUIBTWQHIRIM-OOAXWGSJSA-N
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Description

4-(Decyloxy)-N’-[(1Z)-1-(4-fluorophenyl)ethylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a decyloxy group attached to a benzene ring, a fluorophenyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decyloxy)-N’-[(1Z)-1-(4-fluorophenyl)ethylidene]benzohydrazide typically involves the condensation of 4-(decyloxy)benzohydrazide with 4-fluoroacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Large-scale reactors and continuous flow systems can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-N’-[(1Z)-1-(4-fluorophenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide moiety to amines or other reduced forms.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(Decyloxy)-N’-[(1Z)-1-(4-fluorophenyl)ethylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and as a potential therapeutic agent.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of 4-(decyloxy)-N’-[(1Z)-1-(4-fluorophenyl)ethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Decyloxy)benzohydrazide: Lacks the fluorophenyl group and has different chemical properties.

    4-Fluoroacetophenone: Contains the fluorophenyl group but lacks the hydrazide moiety.

    N’-[(1Z)-1-(4-fluorophenyl)ethylidene]benzohydrazide: Similar structure but without the decyloxy group.

Uniqueness

4-(Decyloxy)-N’-[(1Z)-1-(4-fluorophenyl)ethylidene]benzohydrazide is unique due to the combination of the decyloxy group, fluorophenyl group, and hydrazide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C25H33FN2O2

Molecular Weight

412.5 g/mol

IUPAC Name

4-decoxy-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]benzamide

InChI

InChI=1S/C25H33FN2O2/c1-3-4-5-6-7-8-9-10-19-30-24-17-13-22(14-18-24)25(29)28-27-20(2)21-11-15-23(26)16-12-21/h11-18H,3-10,19H2,1-2H3,(H,28,29)/b27-20-

InChI Key

QKFUIBTWQHIRIM-OOAXWGSJSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C(/C)\C2=CC=C(C=C2)F

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=C(C)C2=CC=C(C=C2)F

Origin of Product

United States

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